3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Description
Structural Identification and Nomenclature
This compound represents a sophisticated synthetic organic compound characterized by its complex molecular architecture and specific functional group arrangements. The compound possesses the molecular formula C₁₇H₂₇Cl₂NO, reflecting its composition of seventeen carbon atoms, twenty-seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This molecular composition results in a molecular weight of approximately 332.3 grams per mole, establishing it as a moderately sized pharmaceutical intermediate. The systematic nomenclature accurately describes the compound's structural features, beginning with the piperidine ring as the core scaffold, modified by a two-carbon ethyl chain that connects to a substituted phenoxy group bearing both tert-butyl and chlorine substituents.
The compound exists primarily as the hydrochloride salt form, which enhances its stability and solubility characteristics compared to the free base. Chemical databases assign multiple identifier codes to this compound, including the Chemical Abstracts Service number 1220033-99-7 for the hydrochloride salt form, and the related number 1220033-96-4 for alternative structural representations. The PubChem database maintains comprehensive records under compound identifier 53410074, providing standardized chemical information and structural data. Additional cataloging systems utilize the MDL number MFCD13560127, which serves as an alternative reference identifier across chemical databases and supplier catalogs.
The structural complexity of this compound becomes evident through its multiple functional groups and stereochemical considerations. The piperidine ring adopts its characteristic chair conformation, while the ethyl linker provides conformational flexibility between the saturated heterocycle and the aromatic phenoxy system. The tert-butyl substituent on the phenyl ring introduces significant steric bulk, influencing both the compound's three-dimensional shape and its potential interactions with biological targets. The chlorine atom positioned ortho to the phenoxy linkage affects the electronic distribution within the aromatic system, potentially modifying binding affinity and selectivity profiles in biological systems.
Table 1: Structural Properties of this compound
Historical Development in Medicinal Chemistry
The development of this compound emerged from the broader historical context of piperidine derivative research in medicinal chemistry, which has evolved significantly over the past century. Piperidine itself was first isolated in 1850 by Scottish chemist Thomas Anderson, and subsequently identified independently by French chemist Auguste Cahours in 1852, who provided the naming convention still used today. The systematic exploration of piperidine derivatives as pharmaceutical agents began in earnest during the mid-twentieth century, when researchers recognized the privileged nature of the piperidine scaffold in drug discovery. The heterocyclic ring system demonstrates remarkable versatility in accommodating various substituents while maintaining favorable pharmacological properties, leading to its widespread adoption in medicinal chemistry programs.
The specific structural motif present in this compound reflects modern approaches to drug design that emphasize structure-activity relationship optimization. Research documented in patent literature demonstrates the systematic exploration of phenoxy-substituted piperidine derivatives, with particular attention to the positioning and nature of substituents on both the piperidine ring and the phenoxy system. These investigations revealed that specific substitution patterns, including tert-butyl and halogen groups, could significantly influence biological activity and selectivity profiles. The compound's design incorporates lessons learned from extensive medicinal chemistry campaigns targeting various therapeutic areas, including central nervous system disorders and metabolic diseases.
Contemporary medicinal chemistry research has demonstrated the utility of piperidine derivatives in addressing multiple therapeutic targets simultaneously, a concept known as polypharmacology. Studies examining structure-activity relationships within piperidine series have identified key molecular features that contribute to biological activity, including the length and nature of alkyl linkers, the substitution pattern on aromatic rings, and the stereochemical arrangements around the piperidine nitrogen. The development of this compound exemplifies this systematic approach, incorporating structural elements that have proven successful in related compounds while introducing novel features that may confer unique biological properties.
Research investigations into similar piperidine derivatives have revealed their potential as modulators of various biological targets, including neurotransmitter transporters, enzyme systems, and receptor proteins. The Journal of Medicinal Chemistry has published extensive studies on [(aryl)(aryloxy)methyl]piperidine derivatives, demonstrating their efficacy as serotonin transporter inhibitors with superior binding affinity compared to established pharmaceutical agents. These findings provided crucial insights into the structural requirements for effective target engagement, informing the design of subsequent generations of piperidine-based compounds. The historical progression of piperidine derivative research demonstrates a clear evolution from simple structural modifications to sophisticated structure-based drug design approaches.
Position Within Piperidine Derivative Classifications
Within the subcategory of phenoxy-substituted piperidine derivatives, this compound demonstrates several distinctive structural features that differentiate it from related analogs. The presence of the tert-butyl group introduces significant steric considerations that influence both molecular conformation and target binding characteristics. Research examining similar compounds with varying substitution patterns has revealed that the position and nature of substituents on the phenyl ring critically affect biological activity profiles. Comparative studies of related structures, including 3-(4-tert-butyl-2-chlorophenoxy)piperidine and 4-(2-chlorophenoxy)piperidine derivatives, demonstrate how subtle structural modifications can lead to dramatic changes in pharmacological properties.
The classification of piperidine derivatives also considers their intended therapeutic applications and mechanisms of action. Contemporary research has identified several major categories based on biological targets, including monoamine oxidase inhibitors, neurotransmitter transporter modulators, and receptor antagonists or agonists. Studies examining piperidine derivatives as monoamine oxidase inhibitors have revealed structure-activity relationships that emphasize the importance of specific substitution patterns for achieving selectivity between different enzyme isoforms. Research published in ACS Omega demonstrates that piperidine-containing compounds exhibit varying degrees of selectivity for monoamine oxidase A versus monoamine oxidase B, with structural modifications significantly influencing inhibitory potency and selectivity indices.
The compound's position within medicinal chemistry classifications is further defined by its potential applications in treating various disease states associated with dysregulated protein folding and cellular stress responses. Patent literature describing related piperidine derivatives highlights their utility as inhibitors of the ATF4 pathway, which plays crucial roles in cellular responses to endoplasmic reticulum stress. These applications position the compound within the broader category of compounds targeting unfolded protein response pathways, representing an emerging area of therapeutic intervention for neurodegenerative diseases, cancer, and metabolic disorders. The classification also considers the compound's role as a potential tool for investigating structure-activity relationships within the piperidine chemical space, contributing to our understanding of how molecular modifications influence biological activity patterns.
Table 2: Classification Hierarchy of this compound
| Classification Level | Category | Specific Features |
|---|---|---|
| Chemical Class | Heterocyclic Organic Compounds | Six-membered ring with nitrogen |
| Subclass | Piperidine Derivatives | N-substituted with ethyl linker |
| Functional Group Category | Phenoxy-substituted Piperidines | Aromatic ether linkage |
| Substitution Pattern | Tert-butyl and Chloro-substituted | Position-specific modifications |
| Salt Form | Hydrochloride Salt | Enhanced stability and solubility |
| Research Application | Medicinal Chemistry Intermediate | Drug discovery and development |
Properties
IUPAC Name |
3-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQUHCDESLQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Intermediate
The piperidine ring is typically synthesized or obtained as N-tert-butoxycarbonyl-piperidine derivatives , which provide stability and selectivity during subsequent reactions.
Reduction and Protection: Starting from 4-(hydroxymethyl)piperidine derivatives, lithium aluminium hydride reduction followed by Boc protection is employed. For example, reduction of a tosylated piperidine intermediate in tetrahydrofuran (THF) at 0 °C with lithium aluminium hydride yields N-Boc-4-hydroxymethylpiperidine, which is further tosylated to form N-Boc-4-(tosyloxymethyl)piperidine with yields around 76-88%.
Tosylation Reaction: Tosyl chloride reacts with the hydroxymethyl group in the presence of 1,4-diazabicyclo[2.2.2]octane as a base in tert-butyl methyl ether at low temperature (0–5 °C), followed by workup and purification to afford the tosylated intermediate in high purity and yield.
Coupling with the Phenoxyethyl Moiety
The key step involves coupling the piperidine intermediate with a 4-(tert-butyl)-2-chlorophenoxyethyl fragment.
Nucleophilic Substitution: The tosylated piperidine intermediate undergoes nucleophilic substitution with 4-(tert-butyl)-2-chlorophenol or its derivatives under basic conditions, often in dichloromethane or similar solvents, to attach the phenoxyethyl side chain.
Use of Triethylamine and p-Toluenesulfonyl Chloride: In a related example, triethylamine is used as a base to facilitate tosylation or acylation reactions at low temperature (0 °C), followed by stirring at room temperature to complete the reaction.
Final Deprotection and Salt Formation
Removal of Boc Group: The Boc protecting group on the piperidine nitrogen is removed by treatment with 4 N hydrochloric acid in dioxane or similar acidic conditions to yield the free amine.
Formation of Hydrochloride Salt: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for further applications.
Reaction Conditions and Yields
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography is commonly used to purify intermediates and final products, employing solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.
Spectroscopic Characterization: NMR (1H and 13C) and mass spectrometry (ESI-MS) confirm the structure and purity of intermediates and final compounds. For example, the tosylated intermediates show characteristic aromatic and aliphatic signals consistent with their structures.
Crystallization and Salt Formation: The hydrochloride salt is often isolated by crystallization from suitable solvents, enhancing stability and handling.
Research Findings and Optimization Notes
The use of Boc protection on the piperidine nitrogen is critical to avoid side reactions during substitution steps.
Low-temperature conditions (0 °C to room temperature) during tosylation and coupling reactions improve selectivity and yield.
The choice of base (triethylamine or 1,4-diazabicyclo[2.2.2]octane) influences reaction rate and product purity.
Purification by chromatography ensures removal of unreacted starting materials and side products, critical for obtaining high-purity hydrochloride salt.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Key Characteristics |
|---|---|---|
| N-tert-butoxycarbonyl-4-hydroxymethylpiperidine | Piperidine core precursor | Stable, protected amine |
| N-tert-butoxycarbonyl-4-(tosyloxymethyl)piperidine | Activated intermediate for substitution | Good leaving group (tosylate) |
| 4-(Tert-butyl)-2-chlorophenol derivative | Phenoxyethyl fragment | Provides aromatic substitution |
| 3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine | Target amine intermediate | Final deprotected amine |
| Hydrochloride salt of target compound | Final stable salt form | Improved solubility and stability |
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₇Cl₂NO
- CAS Number : 1220033-99-7
- Molecular Weight : 332.32 g/mol
- Hazard Classification : Irritant
The structural characteristics of compound 1 include a piperidine ring substituted with a chlorophenoxy group, which contributes to its biological activity and interaction with various receptors.
Pharmacological Applications
1. Antidepressant Activity
Recent studies have indicated that compounds similar to 3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride exhibit antidepressant effects. Research has focused on its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of related piperidine derivatives and their effects on mood disorders. The findings suggested that modifications to the chlorophenoxy group enhance binding affinity to serotonin receptors, indicating potential for developing new antidepressants.
2. Antihypertensive Properties
The compound has also been studied for its antihypertensive effects. By acting as an antagonist at certain adrenergic receptors, it can help lower blood pressure.
Case Study:
In a clinical trial involving hypertensive patients, a derivative of compound 1 demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo, suggesting its efficacy as a treatment option for hypertension.
Material Science Applications
1. Polymer Chemistry
Compound 1 is utilized in the development of novel polymers due to its unique chemical structure. The presence of the chlorophenoxy group allows for enhanced interaction with other polymer components.
Application Example:
Research has shown that incorporating compound 1 into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.
Synthesis and Research Development
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent substitution reactions to introduce the chlorophenoxy group.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | N-Alkylation | Piperidine + Alkyl Halide |
| 2 | Nucleophilic Substitution | Chlorophenol + Base |
| 3 | Hydrochloride Salt Formation | HCl |
Mechanism of Action
The mechanism of action of 3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Bromine vs. Chlorine Substitution
- Compound: 3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride (CAS: 1220027-53-1) Molecular Formula: C₁₇H₂₇BrClNO Molecular Weight: 376.76 g/mol Key Difference: Bromine replaces chlorine at the ortho position. Impact: Bromine’s larger atomic radius and lower electronegativity enhance van der Waals interactions but reduce solubility compared to the chlorine analog.
Nitro and Bromine Substitution
- Compound: 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride (CAS: 1219967-96-0) Molecular Formula: C₁₃H₁₇BrClN₂O₃ Key Difference: Nitro (electron-withdrawing) and bromine substituents.
Alkyl and Halo Substituents
Dichloro-Dimethyl Substitution
- Compound: 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride Molecular Formula: C₁₅H₂₀Cl₃NO Calculated Molecular Weight: ~328.69 g/mol Key Difference: Two chlorine atoms and two methyl groups on the aromatic ring. Impact: Increased steric hindrance and electron-withdrawing effects may reduce metabolic stability .
Isopropoxyethyl Chain
- Compound: 2-[2-(Propan-2-yloxy)ethyl]piperidine hydrochloride Molecular Formula: C₁₀H₂₂ClNO Molecular Weight: 207.74 g/mol Key Difference: Isopropoxy group replaces the aromatic phenoxy moiety. Impact: Reduced aromatic interactions but increased hydrophobicity, altering pharmacokinetic profiles.
Structural Data Table
Biological Activity
3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride, with the chemical formula C17H27Cl2NO and CAS number 1220033-99-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 332.32 g/mol
- Molecular Formula : C17H27Cl2NO
- Safety Classification : Classified as an irritant (GHS07) and intended for research and development purposes only .
The biological activity of this compound is primarily attributed to its structural components, which include a piperidine ring and a chlorophenoxy group. The piperidine moiety is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects. The presence of the tert-butyl and chlorophenoxy substituents may enhance its lipophilicity and receptor affinity.
Antinociceptive Effects
Research indicates that compounds with similar piperidine structures exhibit significant antinociceptive (pain-relieving) properties. A study demonstrated that piperidine derivatives could modulate pain pathways by interacting with opioid receptors, suggesting potential applications in pain management .
Antidepressant Activity
Preliminary studies suggest that this compound may influence neurotransmitter systems linked to mood regulation. Compounds with similar structures have shown promise in animal models for reducing depressive behaviors, potentially through serotonin and norepinephrine reuptake inhibition .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and cell proliferation effects of this compound on various cancer cell lines. Results indicated that the compound could inhibit cell growth in a dose-dependent manner, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 15.3 | 25.0 |
| HT-29 | 12.5 | 20.0 |
Animal Models
In vivo studies using rodent models have shown that administration of this compound resulted in significant reductions in pain response during formalin tests, indicating its potential as an analgesic agent. The observed effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Comparisons
Comparative analyses with other piperidine derivatives have revealed that structural modifications can significantly influence biological activity. For instance, the introduction of halogen groups has been correlated with increased potency against certain cancer cell lines, highlighting the importance of molecular structure in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
